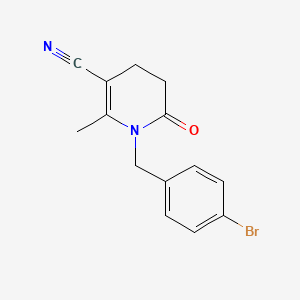

![molecular formula C14H10F3NO4S B3002182 3-{[3-(三氟甲基)苯基]磺酰胺基}苯甲酸 CAS No. 327092-91-1](/img/structure/B3002182.png)

3-{[3-(三氟甲基)苯基]磺酰胺基}苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

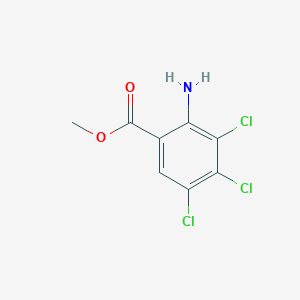

3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid is a compound that likely contains a benzoic acid core structure with a sulfamoyl group and a trifluoromethyl group attached to the phenyl ring. This structure suggests potential for various chemical reactions and biological activities. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (sulfamoyl) groups could influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related sulfamoyl compounds has been demonstrated in studies where sulfamoylmethyl-1,2-benzisoxazole derivatives were synthesized from bromomethyl-1,2-benzisoxazole through reactions with sodium bisulfite, chlorination, and amination . Similarly, the synthesis of trifluoromethyl sulfonates from sulfonic acids using a hypervalent iodine trifluoromethylating agent has been reported . These methods could potentially be adapted for the synthesis of 3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid by incorporating the appropriate benzoic acid core and functional groups.

Molecular Structure Analysis

Quantum mechanical calculations and spectroscopic investigations have been conducted on related compounds, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, to determine molecular structural parameters and vibrational frequencies . These techniques could be applied to 3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid to analyze its molecular structure and predict its reactivity.

Chemical Reactions Analysis

The presence of a benzoic acid moiety in the compound suggests that it could participate in reactions typical of carboxylic acids, such as esterification and amidation. The trifluoromethyl group is known to influence the reactivity of adjacent functional groups, as seen in the Julia-Kocienski olefination reactions involving 3,5-bis(trifluoromethyl)phenyl sulfones . The sulfamoyl group could also engage in various chemical transformations, potentially leading to the formation of sulfonamides or related structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid would be influenced by its functional groups. The electron-withdrawing trifluoromethyl group could increase the acidity of the benzoic acid, affecting its solubility and reactivity. The sulfamoyl group could contribute to the compound's potential biological activity, as seen in the anticonvulsant activity of sulfamoylmethyl-1,2-benzisoxazole derivatives . Additionally, the benzoic acid moiety has been shown to play a role in inducing stress tolerance in plants, which could be relevant for the compound's potential applications .

科学研究应用

1. 痛风治疗中的促尿酸排泄剂

3-{[3-(三氟甲基)苯基]磺酰胺基}苯甲酸衍生物被发现可用作促尿酸排泄剂。这些化合物,包括各种取代的磺酰胺基苯甲酸,可用于治疗痛风和痛风性关节炎 (Sarbanes, 2002)。

2. 晶体学研究中的应用

对相关化合物 2-{[3-(三氟甲基)苯基]氨基}苯甲酸结构的研究突出了其在晶体学中的重要性。这些化合物中苯环的取向为结构化学领域提供了有价值的信息 (Bhat & Vijayan, 1982)。

3. 在三氟甲基化反应中的作用

三氟甲基在各种化学反应中至关重要。例如,三氟甲基苯基砜是一种相关化合物,是三氟甲基化过程中的活性试剂,表明在开发新型化学实体中具有潜在应用 (Praksh & Hu, 2004)。

4. 有机合成中的进展

3-{[3-(三氟甲基)苯基]磺酰胺基}苯甲酸衍生物在推进有机合成方面发挥了重要作用。例如,它们已被用于合成标记有碳 14 的新型食欲抑制剂,展示了它们在合成标记化合物方面的效用 (Pichat & Tostain, 1979)。

5. 在介晶研究中的应用

涉及具有半氟链段的氢键多亲性嵌段介晶的研究,其中使用相关化合物,证明了这些化合物在理解介晶行为方面的应用。这项研究提供了对液晶相中分子相互作用的见解 (Kohlmeier & Janietz, 2006)。

6. 亲电取代和有机转化

3-{[3-(三氟甲基)苯基]磺酰胺基}苯甲酸及其衍生物已被研究用于它们的亲电取代反应,表明它们与各种有机转化有关。这些反应是合成新化学结构的基础,可能在多个领域具有广泛的应用 (Nakazumi 等,1984)。

属性

IUPAC Name |

3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4S/c15-14(16,17)10-4-2-5-11(8-10)18-23(21,22)12-6-1-3-9(7-12)13(19)20/h1-8,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVNZLMSWKIWPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

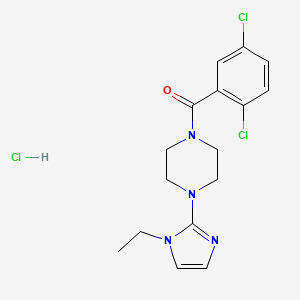

![2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B3002099.png)

![2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol](/img/structure/B3002101.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B3002103.png)

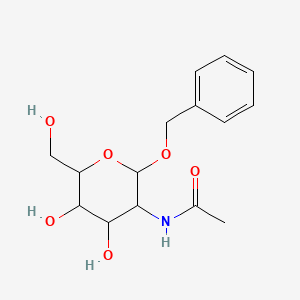

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)but-2-enamide](/img/structure/B3002107.png)

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)

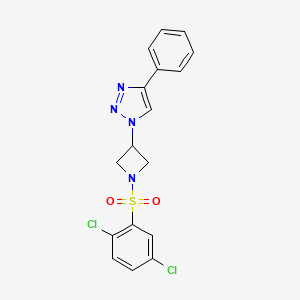

![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3002115.png)

![Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate](/img/structure/B3002117.png)

![(Z)-ethyl 1-cyclohexyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3002119.png)